molecular formula C18H12Cl2N2O2S B3037930 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline CAS No. 672950-49-1

3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline

Cat. No.: B3037930
CAS No.: 672950-49-1
M. Wt: 391.3 g/mol
InChI Key: NSERMDBDNSRTLB-UFFVCSGVSA-N
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Description

3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline is a complex organic compound with a unique structure that combines a quinoline core with a dichlorobenzoyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. Once the quinoline core is prepared, it undergoes further functionalization to introduce the dichlorobenzoyl and methylsulfanyl groups.

One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable quinoline derivative in the presence of a base, such as triethylamine, to form the dichlorobenzoyl-substituted quinoline. This intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl-substituted quinoline

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)quinoline: Lacks the dichlorobenzoyl group, making it less complex and potentially less active in certain applications.

    3-(Benzoyloxy)quinoline: Contains a benzoyl group instead of a dichlorobenzoyl group, which may result in different chemical and biological properties.

    3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)quinoline: Similar structure but lacks the methylsulfanyl group, which may affect its reactivity and applications.

Uniqueness

3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline is unique due to the presence of both the dichlorobenzoyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-(2-methylsulfanylquinolin-3-yl)methylideneamino] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c1-25-17-13(8-11-4-2-3-5-16(11)22-17)10-21-24-18(23)12-6-7-14(19)15(20)9-12/h2-10H,1H3/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSERMDBDNSRTLB-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=NOC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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